![molecular formula C20H26N2O4S B346349 1-(3,4-Dimethoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine CAS No. 682762-62-5](/img/structure/B346349.png)
1-(3,4-Dimethoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine
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Overview
Description
1-(3,4-dimethoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine is a member of piperazines.
Scientific Research Applications
Antibacterial, Antifungal, and Anthelmintic Applications
- Sulfonyl derivatives of piperazines, including compounds similar to 1-(3,4-Dimethoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine, have shown promising antibacterial, antifungal, and anthelmintic activities. These compounds, when tested in vitro, demonstrated significant biological activities against various pathogens (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).
Anti-Proliferative Activities in Cancer Research
- Piperazine derivatives have been studied for their anti-proliferative effects on cancer cells. These compounds have shown potent activity against several types of cancer, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cell lines. Such studies highlight the potential of piperazine derivatives, including those structurally related to 1-(3,4-Dimethoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine, in the development of new anticancer agents (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).
Fingerprint Detection Applications
- Certain piperazine derivatives have been found useful in latent fingerprint analysis. These compounds, including those related to the chemical structure , can effectively detect fingerprints on various flat surfaces, thus finding applications in forensic science (Khan et al., 2019).
Antimicrobial and Antioxidant Activities
- Studies have shown that certain piperazine derivatives possess significant antimicrobial and antioxidant activities. These findings suggest potential applications of such compounds, including 1-(3,4-Dimethoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine, in the development of new antimicrobial and antioxidant agents (Mallesha & Mohana, 2011).
Applications in Drug Metabolism Studies
- Piperazine derivatives have been explored in studies investigating drug metabolism, particularly focusing on their oxidative metabolites. This research contributes to understanding the pharmacokinetics and pharmacodynamics of drugs containing piperazine structures (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).
Application in Antimyotonic Agents
- Piperazine derivatives have been synthesized as potential antimyotonic agents, indicating their use in treating conditions like myotonia. They have shown enhanced potency and selectivity in blocking skeletal muscle sodium channels (Catalano, Carocci, Corbo, Franchini, Muraglia, Scilimati, De Bellis, De Luca, Camerino, Sinicropi, & Tortorella, 2008).
properties
CAS RN |
682762-62-5 |
---|---|
Product Name |
1-(3,4-Dimethoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine |
Molecular Formula |
C20H26N2O4S |
Molecular Weight |
390.5g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine |
InChI |
InChI=1S/C20H26N2O4S/c1-15-6-5-7-16(2)20(15)21-10-12-22(13-11-21)27(23,24)17-8-9-18(25-3)19(14-17)26-4/h5-9,14H,10-13H2,1-4H3 |
InChI Key |
KLVSKFLMGKPHDM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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